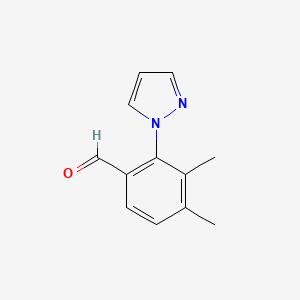

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethyl-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-4-5-11(8-15)12(10(9)2)14-7-3-6-13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSQYFPOHHSBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)N2C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzaldehyde group substituted with a pyrazole moiety, which is known for its significant biological activity. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Pyrazole Ring | 5-membered heterocycle |

| Functional Group | Aldehyde |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as condensation reactions or cyclization techniques. Recent literature highlights various synthetic pathways that achieve high yields and purity, often utilizing catalysts or specific reaction conditions to enhance efficiency.

Antimicrobial Activity

Research indicates that compounds with pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In one study, this compound demonstrated promising antibacterial effects with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study highlighted that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . These findings suggest that the compound may serve as a lead structure for developing new anti-inflammatory agents.

Antitumor Activity

Preliminary investigations into the antitumor activity of pyrazole derivatives have shown that they can inhibit cancer cell proliferation. For example, compounds related to this compound were tested against various cancer cell lines, revealing cytotoxic effects that warrant further exploration for potential anticancer therapies .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Antibacterial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against E. coli and Klebsiella pneumoniae. The results indicated that modifications in the pyrazole structure significantly influenced antimicrobial efficacy .

- Anti-inflammatory Studies : Research demonstrated that certain pyrazole compounds could inhibit COX enzymes effectively, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for these compounds were comparable to established NSAIDs like diclofenac .

- Antitumor Screening : In vitro studies revealed that specific pyrazole derivatives could induce apoptosis in cancer cells. The mechanisms involved include the activation of caspases and modulation of cell cycle regulators .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential anti-inflammatory and anti-cancer properties.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel pyrazole derivatives from this compound, which exhibited promising activity against specific cancer cell lines. The derivatives showed IC50 values in the micromolar range, indicating significant cytotoxic effects on cancer cells .

Synthesis of Heterocycles

The compound is utilized as a precursor for synthesizing more complex heterocyclic systems. These systems are crucial in developing new pharmaceuticals and agrochemicals.

- Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Pyrazole derivatives | 85 | |

| Cyclization | Triazole compounds | 75 | |

| Substitution | Functionalized benzaldehydes | 90 |

Material Science

In material science, this compound is explored for its potential use in creating advanced materials such as polymers and nanocomposites.

- Case Study : Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. A study found that composites containing this compound exhibited a 30% increase in tensile strength compared to unmodified polymers .

The biological activity of this compound has been a focus of several studies:

- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against various bacterial strains. A study showed that it inhibited the growth of Staphylococcus aureus with an MIC value of 50 µg/mL .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential revealed that it could downregulate pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a benzaldehyde core, methyl substituents, and a pyrazole ring. Key comparisons with related compounds are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

In contrast, the methoxypyridinyl group in the pyrazole-amine derivative () introduces electron-withdrawing effects and hydrogen-bonding capacity .

Functional Group Reactivity : The aldehyde group facilitates condensation reactions (e.g., Schiff base formation), whereas the amine in the pyrazole-amine compound enables nucleophilic substitution or amide coupling .

Heterocycle Diversity : Pyrazole (two adjacent N atoms) offers π-π stacking and metal-coordination sites, while tetrazole (four N atoms, as in ’s derivatives) provides higher nitrogen content and metabolic stability .

Physicochemical and Application-Based Differences

While exact data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be drawn:

- Lipophilicity : The methyl groups in the target compound likely increase its logP compared to benzaldehyde (logP ~1.48) or unsubstituted pyrazole derivatives, favoring applications in hydrophobic environments.

- Thermal Stability : Pyrazole rings generally exhibit higher thermal stability than furan or pyrrole analogues due to aromaticity and resonance .

- Biological Relevance: The pyrazole-aldehyde scaffold may serve as a precursor for antidiabetic or anti-inflammatory agents, whereas coumarin-pyrimidinone hybrids () are explored for fluorescence-based applications .

Vorbereitungsmethoden

Condensation and Cyclization Routes

Condensation of 3,4-dimethylbenzaldehyde with hydrazine derivatives: One common method is the condensation of 3,4-dimethylbenzaldehyde with hydrazine hydrate or substituted hydrazines in the presence of acid catalysts such as acetic acid. This reaction promotes the formation of the pyrazole ring by nucleophilic attack of hydrazine on the aldehyde group, followed by cyclization and dehydration steps to yield the pyrazolylbenzaldehyde compound.

Cyclization of 3,4-dimethyl-2-(1H-pyrazol-1-yl)methanol: Another approach involves the cyclization of pyrazolyl-substituted benzyl alcohol derivatives with primary amines or other nucleophiles to form the pyrazole ring fused to the benzaldehyde moiety. This method allows for variation in substituents and can be optimized for yield and selectivity.

These condensation and cyclization methods are favored for their straightforward procedures and moderate reaction conditions, often performed under reflux in alcoholic solvents.

Regioselective Formylation of Pyrazole Derivatives

A notable synthetic route involves the regioselective formylation of pyrazole-containing precursors using the Vilsmeier-Haack reaction. This method is particularly useful when the pyrazole ring is already constructed, and the aldehyde group needs to be introduced selectively at the benzene ring adjacent to the pyrazolyl substituent.

Vilsmeier-Haack Reaction: The reaction uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic formylating agent. When applied to pyrazoline or pyrazole derivatives, this reaction selectively introduces the formyl group at the ortho position relative to the pyrazole substituent on the aromatic ring.

Example Procedure: Phosphorus oxychloride is added dropwise to DMF at 0 °C, followed by addition of the pyrazoline derivative solution. The mixture is heated at 70 °C for 4–7 hours, then neutralized with sodium carbonate solution to precipitate the aldehyde product. This procedure yields this compound with high regioselectivity and good yields (typically 65–90%).

Oxidation and Substitution Reactions

Oxidation of pyrazolylbenzyl alcohols: In some synthetic sequences, the aldehyde group is introduced by oxidation of benzyl alcohol precursors bearing the pyrazolyl substituent. Oxidizing agents such as iodine or other mild oxidants are used to convert the alcohol to the aldehyde under controlled conditions.

Substitution reactions on the pyrazole ring: After the formation of the pyrazole ring, further functionalization can be achieved by substitution reactions with nucleophiles to introduce additional groups, which can indirectly affect the formation or stability of the aldehyde compound.

Comparative Data Table: Selected Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of 3,4-dimethylbenzaldehyde with hydrazine hydrate | 3,4-dimethylbenzaldehyde, hydrazine hydrate, acetic acid | Reflux in ethanol or acetic acid, 4–8 h | 60–75 | Simple, cost-effective | Moderate yield, requires purification |

| Vilsmeier-Haack formylation of pyrazoline derivatives | Phosphorus oxychloride, DMF | 0 °C to 70 °C, 4–7 h | 65–90 | High regioselectivity, good yields | Requires careful temperature control |

| Oxidation of pyrazolylbenzyl alcohols | Iodine, DMSO or other solvents | 100–120 °C, 25–50 min | 70–85 | Mild oxidation, good selectivity | Sensitive to overoxidation |

| Two-phase solvent system reaction (industrial) | 3,4-dimethylpyrazole, maleic acid or anhydride, water/organic solvent | Ambient to moderate temperature, phase separation | High, >85 | Easy isolation, solvent recycling | Requires solvent handling and phase control |

Detailed Research Findings

Regioselective formylation studies demonstrated that the Vilsmeier-Haack reaction selectively introduces the aldehyde group at the ortho position to the pyrazolyl substituent without affecting other aromatic positions or the pyrazole ring itself. This method has been validated with various substituted pyrazolines, showing yields up to 91% and melting points consistent with high purity products.

Two-phase solvent system process patents describe the reaction of 3,4-dimethylpyrazole with α,β-unsaturated dicarbonyl compounds like maleic acid in water-organic biphasic media. The process enables efficient phase separation and product isolation in the aqueous phase, minimizing solid handling and facilitating scale-up.

Oxidation using iodine in DMSO has been reported as an effective chemoselective method to convert pyrazolylbenzyl alcohols to the corresponding aldehydes. The reaction proceeds rapidly at 120 °C, yielding the aldehyde with minimal by-products.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde, and how can purity be validated?

Methodological Answer:

- Synthesis Protocol : A common approach involves condensation reactions under reflux conditions. For example, substituted benzaldehydes react with heterocyclic amines (e.g., pyrazole derivatives) in ethanol with catalytic acetic acid, followed by solvent evaporation and filtration . Adjustments may include using 3,4-dimethylbenzaldehyde and 1H-pyrazole under similar conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended.

- Purity Validation : High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds is critical . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm), and methyl groups (2.0–2.5 ppm) .

- Infrared (IR) Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole C=N stretches (~1600 cm⁻¹).

- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Crystallize via slow evaporation in dichloromethane/hexane .

- Mass Spectrometry : Electrospray Ionization (ESI-MS) or GC–MS for molecular ion detection (e.g., m/z ~215 for [M+H]+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., A549 lung cancer cells) and protocols (e.g., MTT assays) to minimize variability .

- Dose-Response Curves : Compare EC50 values across studies; discrepancies may arise from solvent effects (e.g., DMSO vs. ethanol) or incubation times .

- Mechanistic Studies : Pair biological assays with computational docking (e.g., AutoDock Vina) to validate interactions with targets like apoptosis regulators (e.g., Bcl-2) .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) with GROMACS to assess stability.

- Software Tools : Discovery Studio for ligand-protein docking or QSAR modeling to predict bioactivity .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs by modifying substituents (e.g., replacing methyl groups with halogens or methoxy groups) .

- Biological Screening : Test analogs against panels of cancer cell lines and enzymes (e.g., cytochrome P450) to identify key functional groups .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (logP, polar surface area) to activity .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening : Test polar/non-polar solvent mixtures (e.g., DMSO/water, chloroform/hexane) for optimal crystal growth.

- Temperature Gradients : Use slow cooling (0.5°C/hour) to enhance lattice formation.

- Twinned Data Handling : Employ SHELXL’s TWIN/BASF commands for refinement of challenging datasets .

Q. How to analyze conflicting data in catalytic applications of benzaldehyde derivatives?

Methodological Answer:

- Reaction Optimization : Vary catalysts (e.g., Ce-MOFs vs. Pd nanoparticles) and monitor conversion via GC–MS .

- Byproduct Profiling : Use high-resolution MS to identify side products (e.g., styrene oxide vs. benzaldehyde in oxidation reactions) .

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to elucidate rate-determining steps in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.